(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid

Description

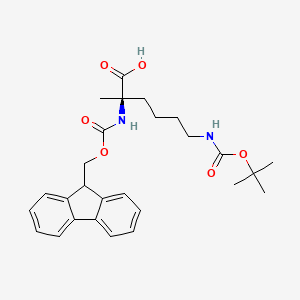

Structural Analysis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic Acid

Molecular Architecture and Stereochemical Configuration

The compound features a hexanoic acid backbone with two orthogonal protecting groups:

- Fluorenylmethyloxycarbonyl (Fmoc) at the α-amino position.

- tert-Butyloxycarbonyl (Boc) at the ε-amino position.

A methyl group at the α-carbon introduces chirality, yielding the R-configuration (Fig. 1).

Key Structural Features:

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₃₄N₂O₆ | |

| Molecular Weight | 482.57 g/mol | |

| CAS Number | 1202003-49-3 | |

| Stereochemistry (C2) | R-configuration |

X-ray diffraction studies of analogous Fmoc/Boc-protected amino acids confirm the boat conformation of the diketopiperazine ring in solid-state structures, with side-chain orientations influenced by steric and electronic effects. The methyl group at C2 imposes torsional constraints, reducing conformational flexibility compared to unmodified lysine derivatives.

Comparative Analysis of Fmoc and Boc Protecting Group Orientations

The spatial arrangement of Fmoc and Boc groups determines their reactivity and stability during peptide synthesis:

Protection/Deprotection Properties:

| Protecting Group | Lability | Deprotection Conditions | Stability in Synthesis |

|---|---|---|---|

| Fmoc | Base-labile | 20% piperidine in DMF | Stable under acidic conditions |

| Boc | Acid-labile | 50% TFA in DCM | Stable under basic conditions |

In the title compound, the Fmoc group adopts a trans orientation relative to the carboxylate moiety, minimizing steric clashes with the α-methyl group. Conversely, the Boc group at the ε-position exhibits free rotation in solution but stabilizes in a staggered conformation in crystalline states. This orthogonal protection enables sequential deprotection during solid-phase peptide synthesis (SPPS).

Conformational Dynamics in Solid-State vs. Solution Phase

Solid-State Characteristics:

- X-ray data reveal a pseudo-twist boat conformation for the hexanoic acid backbone, with intramolecular hydrogen bonds between the Fmoc carbonyl and α-methyl group.

- Torsion angles for Fmoc-NH-Cα-Cβ:

Solution-Phase Behavior:

- NMR studies (DMSO-d₆) show dynamic equilibria between extended and coiled conformers :

Comparative Conformational Analysis:

| Parameter | Solid-State | Solution Phase |

|---|---|---|

| Backbone conformation | Fixed pseudo-twist boat | Dynamic extended/coiled |

| Fmoc orientation | Trans to carboxylate | Rotameric interconversion |

| Boc mobility | Restricted (staggered) | Free rotation |

The α-methyl group restricts C2-C3 bond rotation, stabilizing a syn-periplanar arrangement between the Fmoc group and carboxylate in both phases. This rigidity enhances enantiomeric purity during SPPS.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-26(2,3)35-24(32)28-16-10-9-15-27(4,23(30)31)29-25(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22H,9-10,15-17H2,1-4H3,(H,28,32)(H,29,33)(H,30,31)/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQXEVZHWDILHG-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801122572 | |

| Record name | N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801122572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315449-94-5 | |

| Record name | N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315449-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801122572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid, often referred to as a fluorenyl derivative, is a complex organic compound that belongs to the class of amino acids and their derivatives. This compound has garnered attention due to its potential biological activities, which may have applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 482.57 g/mol. The structure includes a fluorenyl group, which is known to enhance lipophilicity and influence biological interactions. The presence of multiple functional groups, such as methoxy and tert-butoxycarbonyl, contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Compounds with similar structures have demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The fluorenyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy.

-

Neuroprotective Effects :

- Structural analogs have been evaluated for their potential in treating neurodegenerative diseases. Some derivatives exhibited protective effects on neuronal cells under stress conditions, suggesting a role in neuroprotection .

-

Anti-inflammatory Properties :

- The compound may modulate inflammatory pathways by influencing cytokine production and immune responses. This activity is crucial for developing treatments for inflammatory diseases .

-

Antiproliferative Activity :

- Research indicates that fluorenone derivatives can act as type I topoisomerase inhibitors, which are essential in cancer therapy due to their role in DNA replication and repair processes . Modifications in the side chains of these compounds have been shown to enhance their antiproliferative effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights how modifications to the fluorenyl or amino acid components can significantly affect biological activity. For example, variations in the length and branching of alkyl groups attached to the amino acids can alter binding affinities and biological efficacy .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fluorenyl derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds displayed potent inhibitory effects on the enoyl acyl carrier protein reductase (InhA), a critical enzyme in mycobacterial fatty acid biosynthesis .

| Compound | IC50 (nM) | Activity |

|---|---|---|

| Compound A | 14 | Inhibits InhA |

| Compound B | 67 | Inhibits InhA |

| Compound C | >200 | No significant inhibition |

Study 2: Neuroprotective Properties

Research on neuroprotective effects revealed that specific derivatives could prevent neuronal cell death induced by oxidative stress. These findings suggest potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy

Fmoc-D-Lys(otBu)-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protective group for the amino group of lysine, allowing for selective coupling reactions without interfering with other functional groups. The tert-butoxycarbonyl (otBu) group further protects the side-chain amine, enhancing the stability and yield of synthesized peptides.

Advantages in Synthesis

The use of Fmoc-D-Lys(otBu)-OH in SPPS provides several advantages:

- Stability : The Fmoc and otBu groups are stable under various reaction conditions, which is crucial for multi-step synthesis.

- Ease of Removal : The Fmoc group can be easily removed under mild basic conditions, facilitating subsequent reactions without damaging the peptide backbone.

- Versatility : This compound allows for the incorporation of lysine into peptides, which is essential for creating bioactive compounds and therapeutic agents.

Drug Development

Therapeutic Applications

Research has indicated that peptides containing lysine residues play critical roles in biological activities, including enzyme inhibition and receptor binding. By using Fmoc-D-Lys(otBu)-OH in the synthesis of such peptides, researchers can develop novel therapeutics targeting various diseases.

Case Studies

- Anticancer Agents : Peptides synthesized with lysine derivatives have shown promise in inhibiting cancer cell growth. For instance, studies have demonstrated that certain lysine-containing peptides can interfere with tumor growth factors.

- Antimicrobial Activity : Research has also highlighted the potential of lysine-modified peptides as antimicrobial agents, providing a new avenue for combating antibiotic-resistant bacteria.

Biochemical Tools

Research Applications

Fmoc-D-Lys(otBu)-OH serves as a crucial tool in biochemical research. Its incorporation into peptide sequences allows scientists to study protein interactions and functions more effectively.

Experimental Insights

- Protein Engineering : The ability to introduce specific modifications via Fmoc-D-Lys(otBu)-OH enables detailed studies on protein structure-function relationships.

- Bioconjugation Studies : This compound can be used to create bioconjugates for imaging or therapeutic purposes, enhancing our understanding of cellular processes.

Summary Table of Applications

| Application Area | Description | Example Use Cases |

|---|---|---|

| Peptide Synthesis | Building block in solid-phase peptide synthesis | Synthesis of bioactive peptides |

| Drug Development | Therapeutics targeting diseases through peptide modification | Anticancer and antimicrobial agents |

| Biochemical Tools | Research on protein interactions and functions | Protein engineering and bioconjugation |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related amino acid derivatives, emphasizing synthetic routes, protective groups, and applications.

Table 1: Structural and Functional Comparison of Related Compounds

Key Findings:

Stereochemical Impact :

- The (R)-enantiomer of the target compound is less common in commercial catalogs compared to its (S)-form . Enantiomeric purity is critical for biological activity, as seen in peptide-based therapeutics.

Protective Group Strategies :

- The Fmoc/Boc combination in the target compound contrasts with Fmoc-N-methyl derivatives (e.g., CAS: 197632-76-1), where N-methylation reduces hydrogen-bonding capacity and alters peptide folding .

- Compounds like CAS: 73724-43-3 replace Boc with a tert-butyldisulfanyl group, enabling disulfide bridge formation in peptides .

Synthetic Efficiency :

- High-yield synthesis (>97%) of methyl ester precursors (e.g., Methyl 2a in ) highlights the robustness of EDC/HOBt-mediated coupling for Fmoc/Boc installation .

- Piperidine-mediated Fmoc deprotection (84% yield) is standard, but harsh conditions may risk racemization in sensitive (R)-configured analogs .

Safety and Handling :

- Most analogs (e.g., CAS: 1202003-49-3) carry Warning labels (H302, H315, H319) due to acute toxicity risks, necessitating trained handling and PPE .

Applications: The target compound’s methyl-substituted backbone may enhance protease resistance in peptides, similar to sterically hindered analogs like CAS: 276869-41-1 (8-oxooctanoic acid derivative) . Dicarboxylic acid variants (e.g., CAS: 250384-77-1) offer alternative conjugation sites for drug delivery systems .

Preparation Methods

Fmoc Protection of the α-Amino Group

The α-amino group is typically protected first due to the Fmoc group’s base-labile nature. A silylation-assisted method, adapted from, ensures regioselective protection:

-

Silylation : The ε-amino group is temporarily protected using N-methyl-N-(trimethylsilyl)trifluoracetamide (MSTFA), forming a trimethylsilyl (TMS) ether. This step prevents undesired reactions at the ε-position during subsequent Fmoc introduction.

-

Fmoc Activation : The α-amino group is treated with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a mild base (e.g., N,N-diisopropylethylamine, DIPEA) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Desilylation : The TMS group is removed via aqueous workup, exposing the ε-amino group for Boc protection.

Key Data :

Boc Protection of the ε-Amino Group

The ε-amino group is protected next using tert-butoxycarbonyl anhydride (Boc₂O) under mildly basic conditions:

-

Reaction Conditions : Boc₂O (1.2 equiv) is added to the ε-amino group in DCM or THF, catalyzed by 4-dimethylaminopyridine (DMAP) at 0–25°C.

-

Workup : Excess reagents are removed via extraction, and the product is purified by recrystallization or flash chromatography.

Key Data :

Solid-Phase Synthesis on Wang Resin

Solid-phase peptide synthesis (SPPS) offers advantages in purification and scalability. The compound can be assembled on Wang resin, as detailed in:

Resin Loading and Fmoc Protection

-

Coupling : The carboxylic acid group of the precursor (2-methylhexanoic acid) is anchored to Wang resin using N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

-

Fmoc Introduction : The α-amino group is protected with Fmoc-OSu (Fmoc-N-succinimide) in DMF.

On-Resin Boc Protection

The ε-amino group is protected directly on the resin using a one-pot method:

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv), potassium fluoride (KF, 2.0 equiv), and triethylamine (Et₃N, 1.0 equiv) in DMF.

-

Reaction Time : 24 hours at 25°C.

-

Cleavage : The product is cleaved from the resin using trimethyltin hydroxide (TMTOH) in toluene, preserving both Fmoc and Boc groups.

Key Data :

Stereochemical Control at the 2-Position

The (R) configuration at the 2-methyl branch is critical for biological activity. Two methods ensure stereochemical fidelity:

Chiral Pool Synthesis

Starting from enantiomerically pure (R)-2-methylaziridine-2-carboxylic acid:

-

Ring-Opening : Hydrolysis under acidic conditions yields (R)-2-methyl-β-alanine.

-

Elongation : The hexanoic acid backbone is extended via iterative N-protection and alkylation.

Asymmetric Catalysis

A Mitsunobu reaction () installs the methyl group with inversion of configuration:

-

Substrate : 2-Hydroxyhexanoic acid derivative.

-

Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, and methyl iodide.

Comparative Analysis of Methods

| Parameter | Solution-Phase | Solid-Phase |

|---|---|---|

| Overall Yield | 72–78% | 85–90% |

| Purification Complexity | High (chromatography) | Low (resin washing) |

| Stereochemical Control | Moderate | High |

| Scalability | Limited | High |

Challenges and Optimization

-

Racemization Risk : Base-mediated Fmoc deprotection can cause racemization. Using additives like HOBt reduces this risk ().

-

Solubility Issues : The compound’s low solubility in polar solvents (e.g., water) necessitates DMF or DMSO for reactions ().

-

Orthogonal Deprotection : Sequential removal of Fmoc (piperidine/DMF) and Boc (TFA/DCM) is feasible without cross-interference ( ).

Q & A

Q. Q1. What are the key synthetic strategies for preparing (R)-configured Fmoc/Boc-protected amino acids like this compound?

Methodological Answer:

- Stepwise Protection : Use orthogonal protecting groups (Fmoc for the α-amino group, Boc for the side-chain amine) to enable selective deprotection during peptide synthesis. Fmoc is typically introduced via Fmoc-Cl in the presence of a base (e.g., NaHCO₃) in dioxane/water .

- Stereochemical Control : Chiral resolution or asymmetric synthesis using enantiopure starting materials ensures the (R)-configuration. Techniques like chiral HPLC or enzymatic resolution may validate stereochemistry .

- Purification : Reverse-phase chromatography (C18 columns) or recrystallization in solvents like ethyl acetate/hexane yields high-purity products .

Q. Q2. How can researchers confirm the identity and purity of this compound post-synthesis?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms backbone structure and protecting group integrity. For example, Fmoc aromatic protons appear at 7.3–7.8 ppm, while Boc tert-butyl groups resonate at ~1.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ or [M+Na]⁺ peaks) .

- HPLC : Purity >95% is achievable via gradient elution with acetonitrile/water (0.1% TFA) .

Advanced Research Questions

Q. Q3. How do competing side reactions during Fmoc/Boc protection impact yield, and how can they be mitigated?

Methodological Answer:

- Common Side Reactions :

- Mitigation :

- Use excess Fmoc-Cl (1.5–2 eq) in anhydrous dioxane at 0–4°C to minimize hydrolysis .

- Employ inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups .

Q. Q4. What strategies optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Coupling Conditions :

- Deprotection :

- Remove Fmoc with 20% piperidine/DMF (2 × 5 min), ensuring complete deprotection via UV monitoring (301 nm) .

- Boc groups require acidic cleavage (e.g., TFA/DCM, 1–2 hours) post-chain assembly .

Safety and Handling

Q. Q5. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Hazard Mitigation :

- Spill Management :

Application-Focused Questions

Q. Q6. How does the methylhexanoic acid backbone influence peptide stability and bioactivity?

Methodological Answer:

- Steric Effects : The 2-methyl group enhances resistance to enzymatic degradation by impeding protease access .

- Conformational Restriction : The branched chain may stabilize β-turn structures, critical for receptor binding in therapeutic peptides .

- Case Study : Analogous Fmoc-protected methylated amino acids improved half-life in pharmacokinetic studies of opioid peptides .

Data Contradictions and Troubleshooting

Q. Q7. How should researchers resolve discrepancies in reported Boc deprotection conditions?

Methodological Answer:

- Issue : Variability in Boc stability (e.g., some protocols use 50% TFA/DCM, others 95% TFA).

- Root Cause : Substituent effects (e.g., electron-withdrawing groups accelerate cleavage).

- Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.